2-(Chloromethyl)-5-nitrothiophene
Overview
Description
Chloromethyl compounds are a class of organic compounds with a general structure R-O-(CH2)n-Cl, characterized as an ether connected to a chloromethyl group via an alkane chain .
Synthesis Analysis
The synthesis of chloromethyl compounds often involves the reaction of certain substrates with HCl gas in anhydrous conditions in the presence of chloro acetonitrile .Molecular Structure Analysis
Chloroalkyl ethers are characterized by an ether connected to a chloromethyl group via an alkane chain . The exact molecular structure would depend on the specific compound.Chemical Reactions Analysis
The most common reaction of ethers is cleavage of the C–O bond by using strong acids .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, molecular weight, and viscosity can be determined through various analytical techniques .Scientific Research Applications
Antiprotozoan Activity
2-(Chloromethyl)-5-nitrothiophene has been studied for its potential as an antiprotozoan agent. A study by Vanelle et al. (1994) explored the preparation of new 5-nitrothiophenes via SRN1 reactions, resulting in derivatives with promising antiprotozoan activity, comparable to reference compounds (Vanelle et al., 1994).
Synthesis of Functionalized Thiophenes
The synthesis of highly functionalized 3-nitrothiophenes using this compound has been reported. Rao and Vasantham (2009) demonstrated an effective method for synthesizing these compounds, indicating the importance of this compound in creating diverse thiophene derivatives (Rao & Vasantham, 2009).
Structural and Electronic Analysis
Structural and electronic properties of this compound derivatives have been explored for their biological activity. Morley and Matthews (2006) conducted a study focusing on the relationship between the structure of these derivatives and their activity against certain bacteria, using molecular orbital methods to understand these properties (Morley & Matthews, 2006).
Nucleophilic Substitution Reactions
The reactivity of this compound in nucleophilic aromatic substitution reactions has been studied. D’Anna et al. (2006) investigated the kinetics of these reactions in various solvents, providing insights into the chemical behavior of nitrothiophene derivatives (D’Anna et al., 2006).
Electrochemical Reduction Studies
Research on the electrochemical reduction of nitrothiophenes, including this compound, reveals important information about their chemical properties. Sosonkin et al. (1981) studied this process in detail, contributing to the understanding of the reduction mechanisms of these compounds (Sosonkin et al., 1981).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(chloromethyl)-5-nitrothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c6-3-4-1-2-5(10-4)7(8)9/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXIFJKSANMLQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503353 | |
Record name | 2-(Chloromethyl)-5-nitrothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20898-86-6 | |
Record name | 2-(Chloromethyl)-5-nitrothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20898-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)-5-nitrothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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